molecular formula C11H12O3 B1585007 2-Phenoxyethyl acrylate CAS No. 48145-04-6

2-Phenoxyethyl acrylate

Cat. No. B1585007
CAS RN: 48145-04-6
M. Wt: 192.21 g/mol
InChI Key: RZVINYQDSSQUKO-UHFFFAOYSA-N
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Description

2-Phenoxyethyl acrylate is a monofunctional acrylic monomer . It is also known by other names such as 2-Propenoic acid, 2-phenoxyethyl ester; Acrylic acid, 2-phenoxyethyl ester; Ethanol, 2-phenoxy-, acrylate; 2-Phenoxyethanol acrylate; Phenyl cellosolve acrylate . It has applications in the adhesives, graphic arts, composites, inks, ultraviolet (UV)-curing coatings, and photoresists electronics industries .


Synthesis Analysis

2-Phenoxyethyl acrylate can be synthesized from 2-Phenoxyethanol and Sodium carbonate and Acryloyl chloride . The synthesis involves reacting phenol and ethylene oxide at a high temperature and pressure .


Molecular Structure Analysis

The molecular formula of 2-Phenoxyethyl acrylate is C11H12O3 . It has a molecular weight of 192.2112 . The structure contains a total of 26 bonds, including 14 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

2-Phenoxyethyl acrylate is a colorless to yellowish liquid with a pungent odor . It has a boiling point of 84 °C at 0.2 mm Hg . Its density is 1.104 g/mL at 25 °C . It is practically insoluble in water .

Scientific Research Applications

Pressure-Induced Polymerization

2-Phenoxyethyl acrylate can undergo polymerization without the need for a catalyst or initiators when subjected to hydrostatic pressure at elevated temperatures. This process, observed through dielectric and infrared spectroscopy, leads to polymers with unique structures, as verified by density functional theory calculations (Kamiński et al., 2008).

Optical Applications in Polymer Science

2-Phenoxyethyl acrylate, when polymerized with azobenzene comonomers, can form polymers with significant optical properties. These polymers, characterized by infrared spectroscopy and thermal analysis, demonstrate notable nonlinear optical properties, making them suitable for various optical applications (Illescas et al., 2012).

Thermal and Flame Retardant Properties

The incorporation of 2-phenoxyethyl acrylate into coatings can improve thermal and flame retardant behaviors. Such modifications, characterized by various spectroscopic and microscopic techniques, result in coatings with enhanced anti-oxidation performance and improved char formation, crucial for fire safety applications (Xing et al., 2014).

Biocompatibility Studies

Studies on water structure in polymers, including those involving 2-phenoxyethyl acrylate, have highlighted its role in biocompatibility. These polymers, when analyzed for their interaction with water, show distinct behaviors that correlate with their biocompatibility, making them potential candidates for biomedical applications (Tanaka & Mochizuki, 2004).

Photoelastic Applications

2-Phenoxyethyl acrylate can be used to create photoelastic organogels with low modulus and high birefringence. These gels respond sensitively to multiple stimuli, including heat and electric fields, making them promising for applications like strain sensing, information encryption, and wearable sensors (Gao et al., 2022).

Safety And Hazards

2-Phenoxyethyl acrylate is moderately toxic by skin contact and mildly toxic by ingestion . It is a skin irritant . It is also non-flammable . It is toxic to aquatic life and may cause long-lasting harmful effects to aquatic life .

properties

IUPAC Name

2-phenoxyethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-11(12)14-9-8-13-10-6-4-3-5-7-10/h2-7H,1,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVINYQDSSQUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56641-05-5, 34962-82-8
Record name Polyethylene glycol phenyl ether acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56641-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenoxyethyl acrylate homopolymer
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DSSTOX Substance ID

DTXSID4040715
Record name 2-Phenoxyethyl acrylate
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Molecular Weight

192.21 g/mol
Source PubChem
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Physical Description

Liquid; NKRA
Record name 2-Propenoic acid, 2-phenoxyethyl ester
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Product Name

2-Phenoxyethyl acrylate

CAS RN

48145-04-6, 56641-05-5
Record name Phenoxyethyl acrylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Propenoic acid, 2-phenoxyethyl ester
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Record name 2-Propenoic acid, 2-phenoxyethyl ester
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Record name 2-Phenoxyethyl acrylate
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Record name 2-phenoxyethyl acrylate
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Record name Phenol, ethoxylated, esters with acrylic acid
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Record name 2-PROPENOIC ACID, 2-PHENOXYETHYL ESTER
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Synthesis routes and methods

Procedure details

In a similar manner, a mixture of 414.5 parts 2-phenoxyethanol, 388 parts methyl acrylate, 141.6 parts heptane, 4.1 parts dimethyltin dichloride, 1.1 parts sodium methoxide (molar ratio 1.09:1), 1.4 parts 4-methoxyphenol and 0.5 parts hydroquinone yielded 524.8 parts (91 percent yield, based on 2-phenoxyethanol) of 2-phenoxyethyl acrylate with a purity of 98.3 percent, containing no detectable tin.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
374
Citations
J Illescas, YS Ramirez‐Fuentes… - Journal of Polymer …, 2012 - Wiley Online Library
… In this work, the feasibility of the FP of ethylene glycol phenyl ether acrylate (named also 2-phenoxyethyl acrylate, 2-PEA) was investigated. This is a hydrophobic monomer which …
Number of citations: 14 onlinelibrary.wiley.com
N Benmessaoud, S Hamri, T Bouchaour, U Maschke - Polymer Bulletin, 2020 - Springer
The response-ability to the external and internal environmental condition qualifies the smart polymer material to be successfully applied in artificial muscle, drug delivery and water …
Number of citations: 5 link.springer.com
HC Gao, SZ Mao, YH Dai, MZ Li, HZ Yuan… - Colloid and Polymer …, 2005 - Springer
… have been used to study the association behavior of a novel hydrophobically associating copolymer composed of acrylamide (AM) and a small amount of 2-phenoxyethyl acrylate (…
Number of citations: 6 link.springer.com
HS Byun, YS Jang, KP Yoo - The Journal of Chemical Thermodynamics, 2010 - Elsevier
… The compounds 2-phenoxyethyl acrylate and 2-phenoxyethyl methacrylate are low volatile mono-… The 2-phenoxyethyl acrylate and methacrylate monomers are used in a variety of …
Number of citations: 5 www.sciencedirect.com
D Sutton, JL Stanford, AJ Ryan - Journal of Macromolecular …, 2001 - Taylor & Francis
… of polystyrene (PS) dissolved in the monomer 2-phenoxyethyl acrylate (POA). When the POA was polymerized to poly(2-phenoxyethyl acrylate) (PPOA), phase separation and phase …
Number of citations: 3 www.tandfonline.com
H Renaudin, AS Darrigade… - Contact dermatitis …, 2021 - repository.uantwerpen.be
… Interestingly, also 2-phenoxyethyl acrylate (PEA) was present, and the analyses also showed the presence of lauryl acrylate (syn. dodecyl acrylate), based on the gas chromatography-…
Number of citations: 8 repository.uantwerpen.be
R Sanna, V Alzari, D Nuvoli… - Journal of Polymer …, 2012 - Wiley Online Library
… Moreover, we also applied FP to stone consolidation,52, 53 to prepare photoactive poly(2-phenoxyethyl acrylate) copolymers containing azobenzene units,54 and to the obtainment of …
Number of citations: 38 onlinelibrary.wiley.com
M Tanaka - Bio-Medical Materials and Engineering, 2004 - content.iospress.com
We have reported that poly (2‐methoxyethyl acrylate)(PMEA) shows excellent blood compatibility with respect to the coagulation, complement, leukocyte and platelet systems in vitro …
Number of citations: 19 content.iospress.com
TH Kim, KC Song - Optical Materials, 2021 - Elsevier
… Its hydrophobic acrylic IOL was based on a copolymer of three different monomers, 2-phenoxyethyl acrylate (POEA), 2-hydroxyethyl methacrylate (HEMA), and styrene and a crosslinker …
Number of citations: 2 www.sciencedirect.com
Y Dai, F Wu, M Li, E Wang - Frontiers of Materials Science in China, 2008 - Springer
… A novel hydrophobically associating copolymer of acrylamide/2-phenoxyethyl acrylate, synthesis and properties. Acta Polymerica Sinica, 2003, 4: 525– 529 (in Chinese) …
Number of citations: 19 link.springer.com

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